molecular formula C15H10N4O B8041519 2-[4-(Triazol-1-yl)phenyl]-1,3-benzoxazole

2-[4-(Triazol-1-yl)phenyl]-1,3-benzoxazole

Cat. No.: B8041519
M. Wt: 262.27 g/mol
InChI Key: LEWMYTWXZDATQE-UHFFFAOYSA-N
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Description

2-[4-(Triazol-1-yl)phenyl]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a phenyl ring substituted with a triazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Triazol-1-yl)phenyl]-1,3-benzoxazole typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a carboxylic acid derivative under acidic or basic conditions.

    Substitution with Triazole: The phenyl ring is then functionalized with a triazole group

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve yields.

    Purification Techniques: Advanced purification methods such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Triazol-1-yl)phenyl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the triazole moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or triazole moiety.

Scientific Research Applications

2-[4-(Triazol-1-yl)phenyl]-1,3-benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[4-(Triazol-1-yl)phenyl]-1,3-benzoxazole exerts its effects involves interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Triazol-1-yl)phenyl]-1,3-benzoxazole is unique due to the combination of the benzoxazole and triazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

2-[4-(triazol-1-yl)phenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O/c1-2-4-14-13(3-1)17-15(20-14)11-5-7-12(8-6-11)19-10-9-16-18-19/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWMYTWXZDATQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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